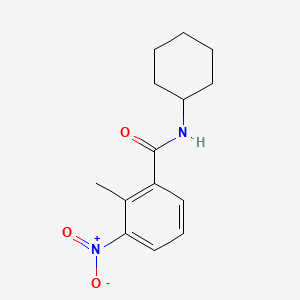![molecular formula C11H10N2O4 B5888526 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde is a chemical compound that has been the subject of scientific research due to its potential as a useful tool in various laboratory experiments. This compound has been synthesized by researchers and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves its ability to react with ROS to form a fluorescent adduct. The adduct is highly fluorescent and can be detected using a fluorescence microscope or other fluorescence-based techniques. This mechanism of action makes 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde a useful tool for studying the effects of ROS on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde are mainly related to its ability to detect ROS in cells. By detecting ROS, researchers can study the effects of these molecules on cellular processes, including cell signaling, DNA damage, and apoptosis. Additionally, 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to have low toxicity in cells, making it a safe tool for use in various laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its ability to detect ROS in cells with high sensitivity and specificity. This makes it a useful tool for studying the effects of ROS on cellular processes. Additionally, the low toxicity of this compound in cells makes it a safe tool for use in various laboratory experiments.
One of the limitations of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its limited stability in aqueous solutions. This can make it difficult to use in certain experiments that require long-term stability of the compound. Additionally, the synthesis method for this compound can be complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde. One area of research is the development of new and improved synthesis methods for this compound that are simpler and more efficient. Another area of research is the development of new fluorescent probes based on this compound that can detect other reactive molecules in cells. Additionally, researchers can explore the use of this compound in various disease models to study the role of ROS in disease progression.
Synthesemethoden
The synthesis of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with methyl nitrite and hydrochloric acid to form the corresponding oxime. The oxime is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reduced with triphenylphosphine to form the desired compound. This synthesis method has been optimized by researchers to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde as a fluorescent probe, researchers can detect the presence of ROS in cells and study their effects on cellular processes.
Eigenschaften
IUPAC Name |
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-8-11(13(15)17-12-8)7-16-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXTULQCYTAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=C(C=C2)C=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)



![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)
![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)


![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)